molecular formula C10H9NaO3 B13142726 Sodium3-(oxetan-3-yl)benzoate

Sodium3-(oxetan-3-yl)benzoate

Cat. No.: B13142726
M. Wt: 200.17 g/mol
InChI Key: XAOCJGDUFGWMNO-UHFFFAOYSA-M
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Description

Sodium 3-(oxetan-3-yl)benzoate is a chemical compound featuring a benzoate group attached to an oxetane ring The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(oxetan-3-yl)benzoate typically involves the formation of the oxetane ring followed by its attachment to the benzoate group. One common method is the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound with an alkene under UV light . Another approach is the cyclization of epoxides or halohydrins under basic conditions .

Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(oxetan-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce ring-opened alcohols .

Mechanism of Action

The mechanism of action of Sodium 3-(oxetan-3-yl)benzoate involves its interaction with molecular targets through its oxetane ring and benzoate group. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the ring, leading to the formation of reactive intermediates that can interact with various biological molecules .

Comparison with Similar Compounds

Uniqueness: Sodium 3-(oxetan-3-yl)benzoate is unique due to the combination of the oxetane ring and the benzoate group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H9NaO3

Molecular Weight

200.17 g/mol

IUPAC Name

sodium;3-(oxetan-3-yl)benzoate

InChI

InChI=1S/C10H10O3.Na/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1

InChI Key

XAOCJGDUFGWMNO-UHFFFAOYSA-M

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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